4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles. This compound is characterized by its unique structure, which includes a cyclopropyl group, a benzothiazole moiety, and a piperidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by reacting 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions . The resulting benzothiazole is then coupled with piperidine through a nucleophilic substitution reaction.
Next, the cyclopropyl group is introduced via a cyclopropanation reaction, typically using a diazo compound as the cyclopropanating agent. The final step involves the formation of the triazole ring, which can be achieved by reacting the intermediate with hydrazine and a suitable aldehyde under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-oxadiazole derivatives: These compounds share structural similarities with the triazole ring and exhibit similar biological activities.
1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds contain the benzothiazole moiety and are studied for their pharmacological properties.
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones: These compounds also feature the benzothiazole group and are investigated for their antibacterial potential.
Uniqueness
The uniqueness of 4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N5O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-cyclopropyl-5-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H23N5O2S/c1-22-19(25)24(13-6-7-13)17(21-22)12-8-10-23(11-9-12)18-20-16-14(26-2)4-3-5-15(16)27-18/h3-5,12-13H,6-11H2,1-2H3 |
InChI Key |
RKQVLGPUPSSJIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)C5CC5 |
Origin of Product |
United States |
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